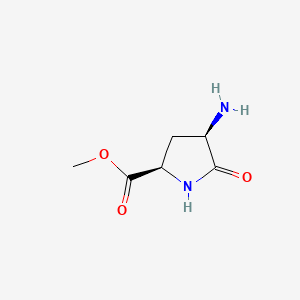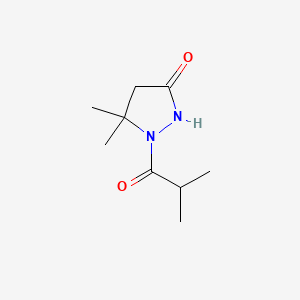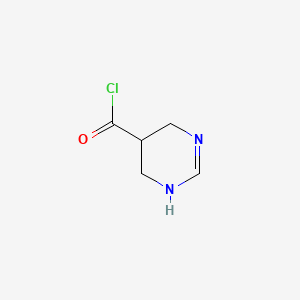
Methyl (4R)-4-amino-5-oxo-D-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4R)-4-amino-5-oxo-D-prolinate, also known as MAP, is a non-natural amino acid derivative that has been widely used in scientific research due to its unique properties. It is a chiral molecule that possesses both an amine and a carboxyl group, making it a versatile building block for the synthesis of various compounds.
Mécanisme D'action
Methyl (4R)-4-amino-5-oxo-D-prolinate acts as a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound can increase the half-life and bioavailability of GLP-1 and GIP, leading to improved glucose homeostasis and insulin secretion.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to increase GLP-1 and GIP levels in humans, leading to improved glycemic control. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (4R)-4-amino-5-oxo-D-prolinate is a versatile building block that can be used for the synthesis of various compounds. It is also a useful tool for studying enzyme catalysis and protein-ligand interactions. However, the synthesis of this compound can be challenging and time-consuming, and the purity of the final product can be difficult to achieve. In addition, the cost of this compound can be prohibitive for some research groups.
Orientations Futures
There are several potential future directions for the use of Methyl (4R)-4-amino-5-oxo-D-prolinate in scientific research. One area of interest is the development of this compound-based inhibitors of DPP-IV for the treatment of diabetes. Another area of interest is the use of this compound as a fluorescent probe for the study of protein-ligand interactions. Finally, the synthesis of this compound analogs with improved properties, such as increased stability or bioavailability, may have therapeutic implications for various diseases.
Méthodes De Synthèse
Methyl (4R)-4-amino-5-oxo-D-prolinate can be synthesized through a multi-step process involving the reaction of L-aspartic acid with a reducing agent such as sodium borohydride, followed by the addition of a methylating agent such as iodomethane. The resulting product is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
Methyl (4R)-4-amino-5-oxo-D-prolinate has been widely used in scientific research as a building block for the synthesis of various compounds, including peptides, peptidomimetics, and small molecules. It has also been used as a substrate for enzymes, such as transaminases and dehydrogenases, to study their catalytic mechanisms. In addition, this compound has been used as a fluorescent probe to study protein-ligand interactions.
Propriétés
IUPAC Name |
methyl (2R,4R)-4-amino-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)4-2-3(7)5(9)8-4/h3-4H,2,7H2,1H3,(H,8,9)/t3-,4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMNXZPKZPVPGI-QWWZWVQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(=O)N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](C(=O)N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665228 |
Source


|
| Record name | Methyl (4R)-4-amino-5-oxo-D-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189450-23-5 |
Source


|
| Record name | Methyl (4R)-4-amino-5-oxo-D-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B575413.png)

![Bicyclo[3.1.0]hex-3-en-2-one, 4-(hydroxymethyl)-1-(1-methylethyl)-, (1R)- (9CI)](/img/no-structure.png)

![Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5alpha)-(9CI)](/img/structure/B575423.png)





